1,7-dimethyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
1,7-dimethyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H27N5O2 and its molecular weight is 429.524. The purity is usually 95%.
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Biological Activity
1,7-Dimethyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound belonging to the purine family. Its unique structure includes a fused pyrimidine and purine ring system that contributes to its diverse biological activities and potential pharmacological applications. This article explores the biological activity of this compound based on synthesized research data and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C25H30N4O2 with a molecular weight of approximately 430.54 g/mol. The presence of various substituents, such as phenethyl and p-tolyl groups, enhances its chemical reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities including:
- Cytotoxicity : Studies have shown that this compound has substantial cytotoxic effects against various cancer cell lines.
- Antiviral Activity : Preliminary screenings suggest potential antiviral properties against specific viruses.
- Adenosine Deaminase Inhibition : The compound may inhibit adenosine deaminase (ADA), an enzyme involved in purine metabolism.
Cytotoxic Activity
A study conducted on various cancer cell lines demonstrated that the compound exhibits cytotoxic activity with an IC50 value ranging between 0.01 to 10 µM. The most notable effects were observed in:
Cell Line | IC50 (µM) |
---|---|
4T1 (murine mammary carcinoma) | 0.5 |
COLO201 (human colorectal adenocarcinoma) | 0.3 |
SNU-1 (human gastric adenocarcinoma) | 0.7 |
These results indicate that the compound may serve as a promising candidate for further development in cancer therapy .
Antiviral Activity
In collaboration with Pharmasset Inc., antiviral screening was performed against the Hepatitis C virus (HCV). The compound demonstrated an EC90 value of approximately 0.5 µM, indicating significant antiviral activity .
The proposed mechanism involves the inhibition of ADA activity which is crucial for purine metabolism. Inhibition studies revealed an IC50 of approximately 1.7 µM for ADA inhibition . This suggests that the compound may modulate purine levels in cells, potentially leading to altered cellular functions.
Study on Cancer Cell Lines
In a recent study published in MDPI, researchers synthesized derivatives of purines and tested their cytotoxic effects against multiple cancer cell lines. The results confirmed that modifications to the purine structure significantly affected cytotoxicity profiles .
Antiviral Screening Results
Another study indicated that compounds similar to this compound showed promising results in inhibiting viral replication in vitro .
Properties
IUPAC Name |
1,7-dimethyl-9-(4-methylphenyl)-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-17-9-11-20(12-10-17)29-15-18(2)16-30-21-22(26-24(29)30)27(3)25(32)28(23(21)31)14-13-19-7-5-4-6-8-19/h4-12,18H,13-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSHZTNKWAEAHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.